molecular formula C23H24O7 B139244 Purpactin C CAS No. 133806-61-8

Purpactin C

Cat. No. B139244
M. Wt: 412.4 g/mol
InChI Key: JFVAWGUDTZFPLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Purpactin C is a natural product that is derived from the bacterium Streptomyces sp. It has been found to have potential therapeutic applications due to its ability to inhibit the growth of cancer cells.

Mechanism Of Action

The mechanism of action of Purpactin C is not yet fully understood. However, research has shown that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is believed that Purpactin C induces cell cycle arrest and apoptosis in cancer cells.

Biochemical And Physiological Effects

Purpactin C has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as DNA topoisomerase, which is involved in DNA replication. It has also been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using Purpactin C in lab experiments is that it is a natural product, which means that it is less likely to have toxic side effects compared to synthetic compounds. However, one limitation is that the synthesis method is complex, which makes it difficult to obtain large quantities of the compound for research purposes.

Future Directions

There are several future directions for research on Purpactin C. One area of research is to further investigate its mechanism of action and how it inhibits the growth of cancer cells. Another area of research is to explore its potential applications in the treatment of infectious diseases. Additionally, research could focus on developing more efficient synthesis methods to obtain larger quantities of the compound for research purposes.
Conclusion
In conclusion, Purpactin C is a natural product that has potential therapeutic applications due to its ability to inhibit the growth of cancer cells. The synthesis method is complex, but research has shown that it has anti-cancer, antibacterial, and antifungal properties. Further research is needed to fully understand its mechanism of action and explore its potential applications in the treatment of infectious diseases.

Scientific Research Applications

Purpactin C has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to have anti-cancer properties, and research has shown that it can inhibit the growth of cancer cells. It has also been found to have antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.

properties

CAS RN

133806-61-8

Product Name

Purpactin C

Molecular Formula

C23H24O7

Molecular Weight

412.4 g/mol

IUPAC Name

[1-(1'-formyl-4-methoxy-3'-methyl-3,5'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,3-diene]-5-yl)-3-methylbutyl] acetate

InChI

InChI=1S/C23H24O7/c1-12(2)8-18(29-14(4)25)16-6-7-17-20(21(16)28-5)22(27)23(30-17)15(11-24)9-13(3)10-19(23)26/h6-7,9-12,18H,8H2,1-5H3

InChI Key

JFVAWGUDTZFPLP-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2(C(=C1)C=O)C(=O)C3=C(O2)C=CC(=C3OC)C(CC(C)C)OC(=O)C

Canonical SMILES

CC1=CC(=O)C2(C(=C1)C=O)C(=O)C3=C(O2)C=CC(=C3OC)C(CC(C)C)OC(=O)C

synonyms

5-1''-acetoxy-6'-formyl-4-methoxy-4'-methyl-3''-methylbutyl-spiro(benzofuran-2,1'-cyclohexa-3',5'-diene)-2',3(2H)-dione
purpactin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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